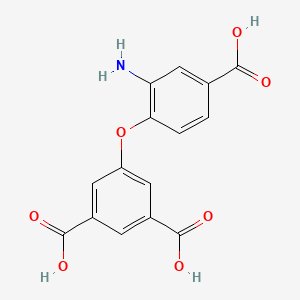

5-(2-Amino-4-carboxyphenoxy)isophthalic acid

説明

特性

IUPAC Name |

5-(2-amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c16-11-6-7(13(17)18)1-2-12(11)23-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXHMQKFNBAXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743280 | |

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141111-57-1 | |

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid typically involves the reaction of 2-amino-4-carboxyphenol with isophthalic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the phenoxy linkage between the two components. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

5-(2-Amino-4-carboxyphenoxy)isophthalic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives .

科学的研究の応用

5-(2-Amino-4-carboxyphenoxy)isophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe or ligand in various biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

作用機序

The mechanism of action of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

類似化合物との比較

Table 1: Key Structural Features of Isophthalic Acid Derivatives

Physical and Chemical Properties

- The amino group’s electron-donating nature may also enhance solubility in polar solvents relative to nitro derivatives .

- Coordination Chemistry: The amino and carboxylate groups provide multiple coordination sites for metal ions, making the compound a versatile ligand for metal-organic frameworks (MOFs). In contrast, 5-CFIA (with a carboxyformamido group) may exhibit weaker Lewis basicity due to the amide’s resonance stabilization, reducing its coordination versatility .

Key Research Findings

- Luminescence: Amino-substituted ligands in MOFs exhibit tunable photoluminescence due to charge-transfer interactions between the amino group and metal centers, a property less pronounced in nitro analogues .

- Thermal Stability: Nitro groups in 4-nitroisophthalic acid confer higher thermal stability to coordination polymers compared to amino-substituted derivatives, which may decompose at lower temperatures due to amine oxidation .

生物活性

5-(2-Amino-4-carboxyphenoxy)isophthalic acid (CAS No. 141111-57-1) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

5-(2-Amino-4-carboxyphenoxy)isophthalic acid is characterized by its complex structure, which includes an isophthalic acid backbone substituted with an amino and carboxyphenoxy group. The molecular formula is with a molecular weight of approximately 305.25 g/mol. Its structure contributes to its solubility and reactivity in biological systems, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that the biological activity of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Metal Coordination : As a ligand, it can form metal-organic frameworks (MOFs) that enhance its stability and bioavailability. These frameworks can facilitate targeted drug delivery systems and improve therapeutic efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isophthalic acid, including 5-(2-Amino-4-carboxyphenoxy)isophthalic acid, showed strong radical scavenging activity. The compound was tested against various free radicals, showing effective inhibition comparable to established antioxidants like ascorbic acid .

Metal-Organic Frameworks

Research has highlighted the synthesis of MOFs using 5-(2-Amino-4-carboxyphenoxy)isophthalic acid as a ligand. These frameworks have been shown to possess unique properties such as enhanced gas adsorption capabilities and selective sensing abilities for pollutants and toxins . Table 1 summarizes some key findings related to the synthesis and applications of these MOFs.

| MOF Type | Metal Ion | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| MOF-1 | Cd(II) | Hydrothermal | High stability | Gas adsorption |

| MOF-2 | La(III) | Solvothermal | Luminescent | Sensing |

| MOF-3 | Zr(IV) | Solvothermal | Water-stable | Environmental monitoring |

Enzyme Inhibition Studies

In vitro studies have indicated that 5-(2-Amino-4-carboxyphenoxy)isophthalic acid may inhibit specific enzymes linked to cancer proliferation. For instance, it was shown to reduce the activity of certain kinases involved in cell signaling pathways critical for tumor growth . This suggests a potential role in cancer therapy, warranting further investigation through clinical trials.

Case Studies

- Cancer Therapeutics : A clinical trial explored the use of compounds derived from isophthalic acid in conjunction with traditional chemotherapy agents. Results indicated improved patient outcomes and reduced side effects when combined with standard treatments .

- Environmental Applications : Research on metal-organic frameworks incorporating this compound has led to advancements in environmental sensing technologies, particularly for detecting heavy metals and organic pollutants in water systems .

Q & A

Q. How can researchers ensure reproducibility in studies involving 5-(2-Amino-4-carboxyphenoxy)isophthalic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。